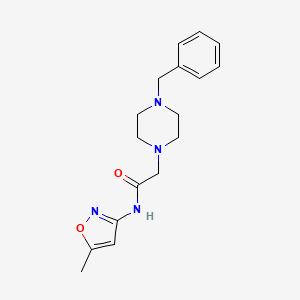

![molecular formula C19H27N3O2 B5514221 3-(3-hydroxy-3-methylbutyl)-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]benzamide](/img/structure/B5514221.png)

3-(3-hydroxy-3-methylbutyl)-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrazole derivatives are significant in medicinal chemistry due to their wide range of biological activities. The compound "3-(3-hydroxy-3-methylbutyl)-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]benzamide" is expected to exhibit interesting chemical and physical properties due to its unique structure combining a pyrazole ring with a benzamide moiety.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multistep reactions, starting from simple precursors such as benzamides and pyrazoles. For instance, pyrazole derivatives can be synthesized through reactions involving benzoyl chlorides with various hydroxylamines or amidation of protected amines followed by Suzuki cross-coupling reactions (Korkusuz & Yıldırım, 2010).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including their X-ray crystallography, reveals important features such as dihedral angles and conformational aspects critical for understanding their chemical behavior and interaction potentials. For example, studies on similar compounds have utilized X-ray crystallography to elucidate their crystal and molecular structures, stabilizing interactions, and conformational details (Browne, Skelton, & White, 1981).

Chemical Reactions and Properties

Pyrazole derivatives engage in various chemical reactions, including Suzuki-Miyaura cross-coupling, which is useful for introducing diverse substituents into the pyrazole ring, enhancing the compound's chemical properties and potential applications. Such reactions are pivotal for generating compounds with targeted biological activities (Ahmad et al., 2021).

Applications De Recherche Scientifique

Synthesis and Potential Antiviral Applications

A study detailed a new synthesis route for benzamide-based 5-aminopyrazoles, leading to compounds with significant anti-influenza A virus (subtype H5N1) activity, highlighting the potential of such structures in developing antiviral agents (Hebishy et al., 2020).

Material Science and Polymer Chemistry

Research into polyamides and polyimides containing pyrazoline moieties has shown that these compounds can be crosslinked into heat-resistant resins, demonstrating their utility in creating new materials with desirable thermal properties (Mikroyannidis, 1997).

Antimicrobial Activity

Another study synthesized a range of 3-hydroxy-4-oxo-4H-pyran-2-carboxamide derivatives, demonstrating antimicrobial activity against various bacteria and fungi, suggesting the potential of such compounds in developing new antimicrobial agents (Aytemi̇r et al., 2003).

Propriétés

IUPAC Name |

3-(3-hydroxy-3-methylbutyl)-N-[1-(2-methylpyrazol-3-yl)propyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O2/c1-5-16(17-10-12-20-22(17)4)21-18(23)15-8-6-7-14(13-15)9-11-19(2,3)24/h6-8,10,12-13,16,24H,5,9,11H2,1-4H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VELYFQVBPIOTOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=NN1C)NC(=O)C2=CC=CC(=C2)CCC(C)(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-hydroxy-3-methylbutyl)-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![phenyl[4-(1-piperidinyl)phenyl]methanone](/img/structure/B5514142.png)

![N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-(tetrahydro-2-furanylmethyl)ethanamine](/img/structure/B5514150.png)

![4-{[1-(4-chlorophenyl)cyclopropyl]carbonyl}-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5514151.png)

![4-chloro-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5514157.png)

![N-[(3S*,4R*)-1-[(2-fluoro-5-methylphenyl)sulfonyl]-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5514173.png)

![(2R,3S)-3-amino-4-{4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-4-oxo-2-butanol dihydrochloride](/img/structure/B5514186.png)

![methyl 3-{[(2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5514188.png)

![5-[(4-phenyl-1-piperazinyl)carbonyl]-1,2,3-benzothiadiazole](/img/structure/B5514198.png)

![3,5-dimethyl-N-[2-(trifluoromethyl)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5514200.png)

![N-{4-[(acetylamino)sulfonyl]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B5514229.png)

![N-(3-methylphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5514232.png)

![9-[(1-ethyl-1H-pyrazol-5-yl)carbonyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5514237.png)

![1-[N-methyl-N-(3-pyridinylmethyl)glycyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5514243.png)